molecular formula C17H15N3O2 B2570486 N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide CAS No. 1993648-26-2

N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide

Cat. No. B2570486
CAS RN: 1993648-26-2
M. Wt: 293.326
InChI Key: YQSLERGJMNOLHI-UHFFFAOYSA-N
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Description

“N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide” is a chemical compound . It has a molecular formula of C17H15N3O2 and a molecular weight of 293.326.


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of “N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide” is complex, with a molecular formula of C17H15N3O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide” include a molecular formula of C17H15N3O2 and a molecular weight of 293.326 .

Scientific Research Applications

Benzimidazole Derivatives as Neuropeptide Y Y1 Receptor Antagonists

Benzimidazole derivatives, similar to N'-[(1H-indol-3-ylcarbonyl)oxy]-4-methylbenzenecarboximidamide, have been studied as potential anti-obesity drugs by targeting neuropeptide Y Y1 receptors. These compounds were developed to identify the optimal structure for maximum affinity to the Y1 receptor, which plays a role in obesity-related pathways (Zarrinmayeh et al., 1998).

Aldose Reductase Inhibitors for Chronic Diabetic Complications

Compounds structurally related to this compound, such as lidorestat, have been discovered as potent and selective aldose reductase inhibitors. These inhibitors are aimed at treating chronic diabetic complications, showing potential in lowering nerve and lens sorbitol levels in diabetic rat models (Van Zandt et al., 2005).

Novel Analgesic Agents

Novel derivatives of this compound have been synthesized and characterized for their potential as analgesic agents. These compounds have shown promising results in in vivo studies for analgesic activity, indicating potential applications in pain management (Trukhanova et al., 2021).

Electrochemical Properties and Electrocatalytic Applications

N-Oxyl compounds, which are chemically related to this compound, have been widely used as catalysts in the selective oxidation of organic molecules. These compounds are notable for their electrochemical properties and their role in facilitating a range of electrosynthetic reactions (Nutting et al., 2018).

Dual Inhibitor for Cholinesterase and Monoamine Oxidase

Indole derivatives, similar to this compound, have been identified as dual inhibitors of cholinesterase and monoamine oxidase. These compounds have potential applications in treating diseases related to these enzymes, such as Alzheimer's disease (Bautista-Aguilera et al., 2014).

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-6-8-12(9-7-11)16(18)20-22-17(21)14-10-19-15-5-3-2-4-13(14)15/h2-10,19H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSLERGJMNOLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CNC3=CC=CC=C32)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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